3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile is an organic compound classified as an epoxide, specifically an oxirane derivative. Its molecular formula is , and it features a bromophenyl group and a carbonitrile functional group, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is of interest due to its unique structure that allows for various chemical transformations.
The compound can be synthesized through specific chemical reactions involving brominated aromatic compounds and epoxide precursors. It is available from chemical suppliers and can be produced in laboratory settings or industrial environments.
3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile falls under the category of:
The synthesis of 3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile typically involves the following steps:
The reaction conditions are optimized to maximize yield and purity. This may involve adjusting temperature, solvent choice, and reaction time. Continuous flow reactors can also be employed in industrial settings to enhance efficiency.
The molecular structure of 3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile consists of:
CC1(C(O1)C#N)C2=CC=CC=C2Br
3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile involves:
Physical property data such as boiling point, melting point, and flash point are often not specified for all compounds but are crucial for safety assessments.
3-(2-Bromophenyl)-3-methyloxirane-2-carbonitrile has several scientific uses:
This compound represents a valuable tool in synthetic organic chemistry, providing pathways for developing new materials and pharmaceuticals through its unique structural features and reactivity profiles.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2